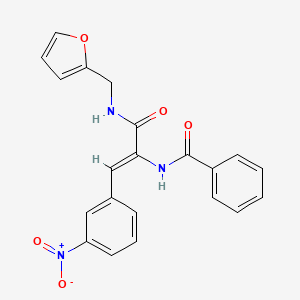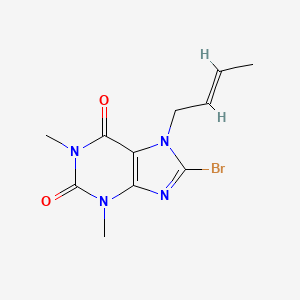
n-(4-Methylphenyl)decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)decanamide is an organic compound with the molecular formula C17H27NO It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)decanamide typically involves the reaction of 4-methylbenzoic acid with decanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)decanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of N-(4-methylphenyl)decanamine.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(4-Methylphenyl)decanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)decanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)decanamide
- N-(4-Acetylphenyl)decanamide
- N-(Diphenylmethyl)decanamide
- N-(4-Methoxybenzyl)decanamide
- N-(4-Methyl-2-pyridinyl)decanamide
- N-(2,5-Dimethoxyphenyl)decanamide
- N-(4-Hydroxyphenyl)decanamide
- N-(3-Acetylphenyl)decanamide
- N-(2-Methoxy-5-methylphenyl)dodecanamide
- N-(2-Hydroxy-5-methylphenyl)decanamide
Uniqueness
N-(4-Methylphenyl)decanamide stands out due to its specific structural features, such as the presence of a methyl group on the aromatic ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
CAS No. |
52097-66-2 |
|---|---|
Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)decanamide |
InChI |
InChI=1S/C17H27NO/c1-3-4-5-6-7-8-9-10-17(19)18-16-13-11-15(2)12-14-16/h11-14H,3-10H2,1-2H3,(H,18,19) |
InChI Key |
FADMNQRJNUIYBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-5-(3,4-dimethoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11982632.png)
![Isopropyl (2E)-2-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11982639.png)






![6-Chloro-2-(4-ethoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B11982672.png)
![N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11982675.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide](/img/structure/B11982695.png)
![2-[N-(2-methylphenyl)acetamido]acetic acid](/img/structure/B11982696.png)
![7-(4-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11982704.png)
